2-Fluoro-4-iodoaniline
Description
Significance as a Versatile Aromatic Building Block and Intermediate in Advanced Organic Synthesis
The utility of 2-fluoro-4-iodoaniline stems from the distinct reactivity of its functional groups. The amino group can be readily transformed into a variety of other functionalities, while the fluorine and iodine atoms provide sites for diverse chemical modifications. The carbon-iodine bond is particularly amenable to cross-coupling reactions, a powerful class of reactions in organic synthesis that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity enables chemists to construct intricate molecular architectures with high precision.
Furthermore, the presence of a fluorine atom can significantly influence the properties of the final molecule. Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, impacting the molecule's reactivity, lipophilicity, and metabolic stability. This is a particularly desirable trait in the development of new drugs, as it can lead to improved pharmacological profiles.
Overview of Key Research Areas and Applications
The unique chemical characteristics of this compound have led to its use in several key areas of research and development. chemicalbook.com It is widely employed as a fundamental building block in the pharmaceutical, chemical, and food industries for the creation of various important compounds. chemicalbook.comthermofisher.com
In medicinal chemistry, it serves as a precursor for the synthesis of a wide array of biologically active compounds. The ability to introduce both fluorine and a modifiable iodine handle makes it an attractive starting point for the development of novel therapeutic agents.
Beyond pharmaceuticals, this compound finds application in the field of materials science. Its structural motifs can be incorporated into polymers and other advanced materials, imparting specific electronic or physical properties. The profiling of iodine-containing metabolites produced by the earthworm Eisenia veneta after exposure to this compound has been studied using advanced analytical techniques. sigmaaldrich.com
Chemical and Physical Properties
| Property | Value |
| CAS Number | 29632-74-4 |
| Molecular Formula | C6H5FIN |
| Molecular Weight | 237.01 g/mol nih.govscbt.com |
| Appearance | Off-white to brown or pale cream to gray powder/solid chemicalbook.comthermofisher.comsigmaaldrich.com |
| Melting Point | 55-57 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | Not readily available |
| IUPAC Name | This compound nih.gov |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectrum available chemicalbook.com |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Data available nih.gov |
| Infrared (IR) Spectroscopy | Data available nih.gov |
| Raman Spectroscopy | Data available nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMTUBVTKOYYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952101 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-74-4 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29632-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies
Established and Novel Synthetic Routes for 2-Fluoro-4-iodoaniline
The most common pathways to this compound involve either introducing an iodine atom onto a fluorinated aniline (B41778) core or, less commonly, introducing a fluorine atom onto an iodinated aniline.
The direct electrophilic iodination of 2-fluoroaniline (B146934) is a primary and well-documented method for synthesizing this compound. The fluorine atom at the 2-position and the amino group direct the incoming electrophile, iodine, to the para position (position 4).
A typical, large-scale laboratory procedure involves adding powdered iodine in portions to a stirred mixture of 2-fluoroaniline and a weak base, such as sodium bicarbonate, in water at an elevated temperature (60-80°C). guidechem.comgoogle.com The base neutralizes the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. After the reaction, the product is isolated, often by filtration and recrystallization from a suitable solvent like cyclohexane, to yield the final product. guidechem.com One documented synthesis using this approach reported a yield of 77% based on the amount of iodine used. guidechem.com Similarly, the related isomer, 4-fluoro-2-iodoaniline (B1303420), can be prepared by refluxing 4-fluoroaniline (B128567) with iodine and calcium carbonate in a mixture of ether and water. prepchem.com
Table 1: Examples of Established Synthetic Routes
| Product | Starting Material | Key Reagents | Conditions | Yield | Citation(s) |
|---|---|---|---|---|---|
| This compound | 2-Fluoroaniline | Iodine, Sodium Bicarbonate | Water, 60-80°C | 77% | guidechem.comgoogle.com |
| 4-Fluoro-2-iodoaniline | 4-Fluoroaniline | Iodine, Calcium Carbonate | Ether/Water, Reflux | Not specified | prepchem.com |
| 4-Fluoro-2-iodoaniline | 2-Amino-5-fluorobenzoic acid | I₂, KI, O₂ | Acetonitrile (B52724), 160°C | 67% | rsc.org |
Synthesizing this compound by fluorinating a 4-iodoaniline (B139537) precursor is a less common approach. This transformation would typically fall under the category of nucleophilic aromatic substitution (SNAr). However, SNAr reactions generally require the aromatic ring to be "activated" by potent electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. nih.govnih.gov In the case of 4-iodoaniline, the ring is not sufficiently activated for a facile nucleophilic attack at the C2 position.
Modern methods for nucleophilic fluorination utilize highly reactive fluoride (B91410) sources, such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF) or tetramethylammonium (B1211777) fluoride (Me₄NF), which can replace chlorides or nitro groups under mild conditions. nih.govresearchgate.net While these reagents have proven effective for SNAr fluorination on electron-deficient substrates, their application to produce this compound from a 4-iodoaniline derivative is not prominently documented and would likely face mechanistic hurdles due to the lack of strong ring activation. nih.gov Therefore, this synthetic direction remains a theoretical possibility rather than an established route.
Alternative synthetic strategies involve multistep sequences starting from different precursors. One practical route to substituted 2-iodoanilines is the decarboxylative iodination of readily available anthranilic acids. rsc.orgrsc.org For instance, the isomer 4-fluoro-2-iodoaniline can be synthesized from 2-amino-5-fluorobenzoic acid using potassium iodide (KI) and iodine (I₂) as the halogen sources in acetonitrile under an oxygen atmosphere at 160°C, affording a 67% yield. rsc.org This method is notable for being transition-metal-free. rsc.orgrsc.org
Furthermore, this compound is itself a valuable precursor for more complex molecules. guidechem.comorgsyn.org Its utility is demonstrated in procedures where the amino group must be protected before subsequent reactions. A common method involves reacting this compound with acetonylacetone (hexane-2,5-dione) and a catalytic amount of p-toluenesulfonic acid in refluxing toluene (B28343). orgsyn.org This reaction forms a 2,5-dimethyl-1H-pyrrole group, effectively protecting the aniline. The resulting compound, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, can then be used in further transformations, such as Ullman couplings. orgsyn.org
Table 2: Example of this compound in Precursor Chemistry
| Product | Starting Material | Key Reagents | Conditions | Yield | Citation(s) |
|---|---|---|---|---|---|
| 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | This compound | Acetonylacetone, p-Toluenesulfonic acid | Toluene, Reflux | ~100% (crude) | orgsyn.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which advocate for reducing waste and hazardous substance use, new methodologies are being explored for the synthesis of chemical compounds. nih.govsouthmountaincc.eduyoutube.com
Mechanochemistry, or synthesis via ball-milling, is an emerging green technique that often eliminates the need for bulk solvents. nih.govacs.org These reactions, conducted by grinding solid reactants together, can be faster, cleaner, and sometimes provide access to products that are difficult to obtain from solution-based methods. nih.govbeilstein-journals.org While a specific mechanochemical synthesis of this compound is not detailed in the surveyed literature, the principles are applicable. For example, solvent-free C-N bond formation has been achieved by the ball-milling of anilines with arylboronic acids. nih.gov A simple mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride has also been developed, highlighting the potential for this technology in creating C-F bonds without high-boiling, toxic solvents. rsc.org These examples suggest that a solvent-free iodination or a mechanochemical SNAr reaction could be a viable green route for the synthesis of this compound.
Continuous flow processing is another cornerstone of modern green chemistry, offering significant advantages over traditional batch processing. By pumping reagents through tubes or microreactors, flow systems allow for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety. This often leads to higher yields, shorter reaction times, and easier scalability.
While the literature search did not yield specific examples of the continuous flow synthesis of this compound, this methodology is highly suited for established reactions like electrophilic iodination. A flow process could be designed where a stream of 2-fluoroaniline is mixed with an iodinating agent in a reactor coil, allowing for precise temperature control and residence time, potentially increasing the efficiency and safety of the synthesis on an industrial scale.
Regioselective Synthesis of this compound Derivatives
The regioselective synthesis of this compound derivatives requires careful consideration of the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-directing group, while the fluorine atom is a deactivating ortho-, para-director. This interplay of electronic and steric effects can be harnessed to achieve the desired substitution pattern.
Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted anilines, avoiding the need for pre-functionalized starting materials. The site-selective introduction of iodo and fluoro groups onto an aniline scaffold to produce this compound can be approached by leveraging the inherent reactivity of the aniline core and employing specialized reagents and catalysts.
One key strategy involves the use of a directing group to guide the functionalization to a specific C-H bond. For the synthesis of this compound, one might envision a two-step C-H functionalization sequence starting from either 2-fluoroaniline or 4-iodoaniline.
Starting with 2-fluoroaniline, the amino group strongly directs iodination to the para position. The fluorine at the ortho position further deactivates the adjacent C-H bonds, reinforcing the para-directing effect of the amine. The use of mild iodinating agents is crucial to prevent side reactions. For instance, the combination of molecular iodine with an oxidizing agent or the use of electrophilic iodine sources can achieve high regioselectivity. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), have been shown to be effective in the regioselective iodination of anilines, often favoring the para position. nih.gov
Alternatively, starting with 4-iodoaniline, the introduction of a fluorine atom at the ortho position is more challenging. Direct C-H fluorination is a rapidly developing field, but the regioselective fluorination of anilines remains a significant hurdle. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are often employed. nih.gov The regioselectivity in this case would be influenced by both the para-iodo and the ortho-amino directing effects.
A hypothetical site-selective C-H functionalization approach is summarized in the table below:
| Starting Material | Reagents and Conditions | Target Position | Key Considerations |
| 2-Fluoroaniline | I₂, Oxidizing Agent (e.g., H₂O₂) or Ag₂SO₄/I₂ | C4-H | The strong para-directing effect of the amino group is the primary driver for regioselectivity. |
| 4-Iodoaniline | Electrophilic Fluorinating Agent (e.g., NFSI), Catalyst | C2-H | Controlling the ortho-fluorination over other positions is challenging and would likely require a specialized catalytic system. |
Detailed research findings indicate that the iodination of substituted anilines can be highly regioselective. For example, the iodination of chlorinated anilines using silver salts has demonstrated a high preference for the para position relative to the amino group. nih.gov While not directly studying 2-fluoroaniline, these results suggest that the electronic properties of the halogen substituent play a significant role in directing the iodination.
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient strategy for the synthesis of complex molecules like this compound. The control of regioselectivity in such cascades is paramount and is typically achieved through careful selection of catalysts, substrates, and reaction conditions.
While a direct cascade reaction to form this compound from simple precursors is not yet widely reported, one can conceptualize a cascade approach based on known transformations. For instance, a cascade reaction could be designed to involve an initial amination of a difunctionalized benzene (B151609) ring, followed by in-situ halogenation.
A hypothetical cascade for the synthesis of this compound could start from a precursor like 1,3-difluorobenzene. A regioselective nucleophilic aromatic substitution (SNAAr) with an ammonia (B1221849) equivalent at the C1 position, followed by a regioselective iodination at the C4 position, could potentially yield the desired product. The challenge in such a sequence lies in controlling the regioselectivity of both the amination and the subsequent iodination.
Another conceptual cascade could involve the cyclization of an acyclic precursor that already contains the necessary nitrogen, fluorine, and iodine functionalities, or precursors that can generate them in situ. For instance, a reaction cascade involving an intramolecular cyclization followed by an aromatization could be envisioned. The regiochemical outcome would be dictated by the substitution pattern of the acyclic starting material.
The table below outlines a conceptual cascade reaction, highlighting the key transformations and challenges in controlling regioselectivity.
| Reaction Type | Conceptual Steps | Key to Regiocontrol | Potential Challenges |
| Amination-Iodination Cascade | 1. Regioselective amination of a dihalobenzene. 2. In-situ regioselective iodination of the resulting aniline. | The directing effects of the existing substituents and the choice of catalyst are crucial for controlling the position of the incoming amino and iodo groups. | Achieving high selectivity in both steps within a one-pot reaction can be difficult due to competing side reactions. |
| Cyclization-Aromatization Cascade | 1. Synthesis of a functionalized acyclic precursor. 2. Intramolecular cyclization. 3. Aromatization to form the aniline ring. | The substitution pattern of the acyclic precursor predetermines the final regiochemistry of the aromatic product. | The synthesis of the acyclic precursor can be lengthy, and the cyclization-aromatization conditions need to be optimized to prevent undesired rearrangements. |
Research into cascade reactions for the synthesis of substituted anilines is an active area. For example, aniline-promoted cyclization-replacement cascade reactions have been developed, although these have primarily been applied to the synthesis of chromenes rather than substituted anilines. Current time information in Bangalore, IN. The principles of controlling reactivity and selectivity in these cascades, however, could be adapted for the synthesis of target molecules like this compound.
Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Iodoaniline
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The presence of both fluorine and iodine atoms on the aniline (B41778) ring imparts unique reactivity to 2-fluoro-4-iodoaniline. The carbon-iodine bond is significantly more susceptible to cleavage than the carbon-fluorine bond, allowing for selective cross-coupling reactions at the 4-position.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions primarily occur at the iodine-bearing carbon.
The Suzuki reaction , first published by Akira Suzuki in 1979, couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com
The Heck reaction , discovered by Richard F. Heck, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The generally accepted mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the product and a palladium-hydride species, which is then reductively eliminated to regenerate the catalyst. mdpi.com
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is notable for its mild reaction conditions. wikipedia.org The catalytic cycle is thought to involve two interconnected cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |
| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium catalyst, base | Oxidative addition, transmetalation, reductive elimination libretexts.orgyoutube.com |
| Heck | Alkene | Palladium catalyst, base | Oxidative addition, migratory insertion, β-hydride elimination mdpi.com |
| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, base | Oxidative addition, transmetalation (involving a copper acetylide), reductive elimination libretexts.org |
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann condensation, or Ullmann-type reaction, utilizes copper to promote the conversion of aryl halides into various derivatives, including aryl ethers, aryl thioethers, and aryl amines. wikipedia.org These reactions are a type of cross-coupling reaction. wikipedia.org Traditionally, Ullmann reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org
In the context of this compound, a key consideration is the potential for the aniline nitrogen to interfere with the desired coupling. Protection of the aniline group can be crucial for successful Ullmann reactions. For instance, attempts to perform a methoxylation on unprotected this compound or its derivatives with common protecting groups like methylacetamide or methylcarbamate were unsuccessful. However, protection of the aniline with a 2,5-dimethylpyrrole group, followed by methoxylation using sodium methoxide (B1231860) in the presence of a copper(I) iodide or copper(I) chloride catalyst, yielded the desired product in good yields. mdma.ch
Impact of Ligand Design and Additives on Product Selectivity
The choice of ligands and additives can significantly influence the outcome of cross-coupling reactions involving this compound. Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the regioselectivity and stereoselectivity of the reaction.
In copper-mediated Ullmann reactions, ligands such as diamines and acetylacetonates (B15086760) have been shown to improve the solubility and catalytic activity of the copper species. wikipedia.org Additives, such as the base used, are also critical. For example, in certain Ullmann ether syntheses, cesium carbonate was found to be essential, with other bases like potassium carbonate or KOtBu failing to promote the reaction. mdma.ch The solvent can also play a pivotal role; some reactions proceed well in polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), while others may be successful in less polar solvents like toluene (B28343) or even in water under specific conditions. wikipedia.orgmdma.ch
Reactivity of the Anilino Group in Derivatization
The amino group of this compound exhibits typical aniline reactivity, allowing for a variety of derivatization reactions.
Nucleophilic Substitution Reactions and Aniline Reactivity
The amino group in this compound is a nucleophile and can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides or acid anhydrides to form amides. The reactivity of the aniline can be influenced by the electronic effects of the fluorine and iodine substituents on the aromatic ring.
The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine. wikipedia.org In this type of reaction, aryl iodides are generally more reactive than aryl chlorides. wikipedia.org
Formation of Imines and Urea (B33335) Derivatives
The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is a common method for the derivatization of anilines.
Furthermore, this compound can react with isocyanates or carbamates to form urea derivatives. nih.gov The synthesis of diaryl ureas is of significant interest in medicinal chemistry, as many of these compounds exhibit a broad range of biological activities. nih.gov For instance, diaryl urea derivatives can be synthesized by reacting an aniline with a suitable carbamate (B1207046) at elevated temperatures. nih.gov
Reactivity and Directing Effects of the Fluoro Substituent
Influence of Fluorine on Aromatic Reactivity
The presence of a fluorine atom on the aniline ring significantly modulates its reactivity in chemical transformations, particularly in electrophilic aromatic substitution reactions. This influence is a result of the dual electronic effects of fluorine: the inductive effect (-I) and the resonance effect (+M or +R).
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. csbsju.edu This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). quora.com This deactivating nature of fluorine is a key factor in its influence on aromatic reactivity. csbsju.edu
Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. csbsju.edu This donation of electron density, known as the +M effect, increases the electron density at the ortho and para positions of the ring. However, due to the high electronegativity of fluorine, its ability to donate its lone pair is somewhat diminished compared to other halogens or functional groups like hydroxyl (-OH) and amino (-NH₂) groups. csbsju.edubyjus.com
In the case of this compound, the amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The fluorine atom at the 2-position and the iodine atom at the 4-position further influence the regioselectivity of these reactions. The strong -I effect of fluorine deactivates the ring, while its +M effect directs incoming electrophiles to the positions ortho and para to it.
Mechanistic Investigations of this compound Transformations
Kinetics of Iodination and Related Processes
The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. For reactions involving halogenated anilines, such as the formation of this compound from 2-fluoroaniline (B146934), the rate of reaction is influenced by several factors including the concentrations of the reactants, the pH of the medium, and the presence of catalysts.
Kinetic studies on the iodination of aniline have shown that the reaction rate can be followed by monitoring the disappearance of iodine over time using spectrophotometry. uca.educhemicalforums.com The reaction is often carried out under pseudo-first-order conditions, with an excess of the aniline derivative. tsijournals.com The rate constants can then be determined from the linear plots of the logarithm of the iodine concentration versus time. tsijournals.com
Research on the iodination of various substituted anilines has demonstrated that the reaction is generally first order with respect to both the aniline and the iodinating agent. tsijournals.com The rate of iodination is significantly affected by the nature of the substituents on the aniline ring. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. tsijournals.com This is consistent with an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic iodine species.
The table below summarizes the expected effects of substituents on the rate of iodination of anilines based on general principles of electrophilic aromatic substitution.
| Substituent | Electronic Effect | Effect on Reaction Rate |
| Electron-donating | Increases electron density of the ring | Accelerates the reaction |
| Electron-withdrawing | Decreases electron density of the ring | Slows down the reaction |
Understanding Reaction Pathways and Intermediate Formation
The transformation of and reactions involving this compound can proceed through various pathways, often involving the formation of reactive intermediates. Understanding these pathways is crucial for controlling reaction outcomes and synthesizing desired products.
In electrophilic aromatic substitution reactions, a common pathway involves the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. For this compound, an attacking electrophile would add to the aromatic ring, leading to the formation of such an intermediate. The stability of this intermediate is influenced by the substituents present on the ring. The electron-donating amino group can effectively stabilize the positive charge through resonance, particularly when the attack is at the ortho or para positions relative to it.
In some biological or oxidative processes, fluorinated anilines can undergo biodehalogenation. nih.gov These pathways can involve the formation of reactive intermediates like quinoneimines and semiquinoneimines. nih.gov For instance, monooxygenation at a fluorinated position can lead to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. nih.gov The reactivity of these intermediates is dependent on the substitution pattern on the aniline ring. nih.gov
Furthermore, the amino group of this compound can be diazotized to form a diazonium salt. These salts are versatile intermediates in organic synthesis and can be used to introduce a variety of functional groups onto the aromatic ring. tib.eu The subsequent reactions of the diazonium salt derived from this compound would provide a pathway to a wide range of other substituted fluoro-iodobenzenes.
The study of these reaction pathways often employs a combination of experimental techniques, such as spectroscopy to identify intermediates, and computational methods to model reaction energetics and transition states.
Applications in Contemporary Organic Synthesis
Utilization as a Scaffold for Complex Molecular Construction
2-Fluoro-4-iodoaniline serves as a key intermediate and scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The distinct reactivity of the carbon-fluorine and carbon-iodine bonds is central to its utility. The carbon-iodine bond is significantly more reactive and susceptible to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of diverse aryl, vinyl, and alkynyl groups at the 4-position, while the more robust carbon-fluorine bond remains intact.
This multi-functional nature enables a stepwise and controlled elaboration of molecular frameworks. Chemists can first perform reactions at the iodo-substituted position and then, if desired, target the fluoro-substituted position or the amino group for further transformations. This regioselective reactivity is crucial for building highly substituted and complex molecules that are frequently pursued in medicinal chemistry and materials science. chemimpex.com The presence of the fluorine atom can also impart unique properties, such as altered metabolic stability or binding affinity, to the final target molecules.
Synthesis of Heterocyclic Compounds
The structure of this compound, specifically being an ortho-haloaniline, makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nsf.gov
The indole (B1671886) motif is a privileged scaffold found in numerous natural products and pharmaceuticals. nsf.govbeilstein-journals.org As an o-haloaniline, this compound can serve as a starting material for constructing fluorinated and iodinated indole derivatives. Modern synthetic methods often utilize transition-metal-catalyzed reactions to form the indole ring system from o-haloaniline precursors. nsf.gov
Strategies such as the Buchwald-Hartwig amination and Larock's indole synthesis, which involve palladium-catalyzed reactions, are valuable alternatives to the classical Fischer indole synthesis. nsf.gov A one-pot, four-component reaction has been developed to generate trisubstituted 3-iodoindoles starting from ortho-haloanilines. beilstein-journals.org This sequence involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole, electrophilic iodination, and subsequent alkylation. beilstein-journals.org Adapting such methods to this compound would allow for the synthesis of indoles bearing both fluorine and iodine, offering multiple points for further diversification.
A two-step method for indole synthesis involves the initial palladium-catalyzed cross-coupling of an o-haloaniline to form a 2-alkenylaniline, followed by an oxidative cyclization to yield the indole product. nsf.gov
While direct, extensively detailed syntheses of benzothiazolylidene scaffolds from this compound are not prominently documented, the inherent reactivity of the molecule suggests its potential as a precursor. The synthesis of related benzothiazine structures has been achieved through reactions involving substituted aminobenzenethiols. For instance, substituted chloro-7-fluoro-3,4-dihydro-2H-benzo[b] lifechempharma.comthiazines have been prepared by reacting substituted chloro-2-amino-5-fluorobenzenethiols with 1,2-dibromoethane. researchgate.net The structural elements of this compound make it a candidate for conversion into analogous intermediates required for such heterocyclic constructions.
Preparation of Functionalized Aromatic Systems
The differential reactivity of the C-I and C-F bonds in this compound is frequently exploited for the regioselective synthesis of functionalized aromatic systems.
The preparation of vinylated and ethenyl anilines from this compound can be efficiently accomplished through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This provides a direct method for introducing a vinyl or ethenyl group at the 4-position of the 2-fluoroaniline (B146934) core. The resulting 2-fluoro-4-vinylaniline and its derivatives are valuable intermediates themselves, as the vinyl group can undergo further chemical transformations like polymerization, oxidation, or participation in pericyclic reactions.
A significant application of this compound is its conversion to 2-fluoro-4-methoxyaniline. This transformation is typically achieved via an Ullmann condensation, which is a copper-catalyzed nucleophilic aromatic substitution reaction. orgsyn.org A well-established procedure involves first protecting the amino group of this compound, as the unprotected aniline (B41778) fails to couple under standard conditions. orgsyn.org The 2,5-dimethylpyrrole group has been found to be a uniquely suitable blocking group for this purpose. orgsyn.org
The synthesis proceeds in a multi-step sequence. First, this compound is reacted with acetonylacetone to form 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. orgsyn.org This protected intermediate is then subjected to the Ullmann methoxylation using sodium methoxide (B1231860) and copper(I) chloride, which selectively replaces the iodine atom with a methoxy (B1213986) group. orgsyn.org Finally, the pyrrole (B145914) protecting group is removed to yield the desired 2-fluoro-4-methoxyaniline. orgsyn.org
The table below summarizes the results of the Ullmann methoxylation with various substrates, highlighting the effectiveness of the 2,5-dimethylpyrrole blocking group.
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 75 |
| 2 | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 89 |
| 3 | 1-(2-Iodophenyl)-2,5-dimethyl-1H-pyrrole | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 81 |
| 4 | 1-(2-Bromo-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole | 1-(2-Methoxy-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole | 84 |
| 5 | 1-(2-Iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole | 1-(2-Methoxy-4-methylphenyl)-2,5-dimethyl-1H-pyrrole | 75 |
| 6 | 1-(2-Iodo-5-methylphenyl)-2,5-dimethyl-1H-pyrrole | 1-(2-Methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole | 81 |
| 7 | 1-(4-Iodo-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole | 1-(4-Methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole | 14 |
| 8 | Methyl 3-iodo-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Methyl 3-methoxy-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | 15 |
| Data sourced from Organic Syntheses, Vol. 78, p. 63 (2002). orgsyn.org |
Applications in Medicinal Chemistry and Drug Discovery
Role as a Key Intermediate in Pharmaceutical Agent Synthesis
2-Fluoro-4-iodoaniline is a versatile aromatic compound widely recognized as a fundamental building block in the synthesis of diverse pharmaceutical agents. chemimpex.comgoogle.com Its significance lies in the strategic placement of its functional groups: an amine, a fluorine atom, and an iodine atom. This specific arrangement allows for a variety of chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures. Researchers in the pharmaceutical industry utilize this compound's unique reactivity to create novel, biologically active molecules for drug discovery and development. chemimpex.com
Its application is particularly prominent in the development of anti-cancer drugs, where it serves as a crucial starting material for targeted therapies. chemimpex.com
Development of Biologically Active Compounds and Inhibitors
The structural attributes of this compound make it an ideal scaffold for the development of potent and selective inhibitors of key biological targets.
Synthesis of Kinase Inhibitors (e.g., TAK-733, MEK2 Inhibitors)
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of cancer drug discovery. This compound is a known moiety of TAK-733, a selective inhibitor of MEK2 (mitogen-activated or extracellular signal-regulated protein kinase kinase 2).
Furthermore, this compound is a key starting material in the synthesis of other MEK inhibitors, such as Trametinib. During the laboratory optimization of Trametinib, impurities were observed when the starting material, this compound, contained 2-fluoroaniline (B146934), leading to the formation of a des-iodo impurity. This highlights the direct role of the iodo-group in the synthetic pathway and the importance of the purity of this key intermediate.
Precursor to Anti-Cancer Drugs (e.g., Sunitinib)
This compound and its isomers are pivotal precursors in the synthesis of multi-targeted tyrosine kinase inhibitors. A notable example is Sunitinib, a drug used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A patented synthetic route for Sunitinib describes the use of 4-fluoro-2-iodoaniline (B1303420) (an isomer) as the starting material. google.com The synthesis involves several steps, including acylation and intramolecular cyclization reactions, where the aniline (B41778) derivative is a core component. google.com
The general class of indolin-2-one derivatives, to which Sunitinib belongs, has been a major focus of anti-angiogenic drug design. The indolin-2-one core is considered essential for the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). acs.org
Applications in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. These techniques are vital for creating diagnostic tools, targeted therapeutics like antibody-drug conjugates (ADCs), and for studying biological processes.
This compound can be utilized in bioconjugation processes. chemimpex.com The aniline functional group is key to this application. While specific studies detailing the bioconjugation of this compound itself are not widely documented, the general strategy of using anilines for the chemoselective modification of proteins is established. For example, new bioconjugation reactions have been developed based on the oxidative coupling of anilines to electron-rich amino acid residues like tyrosine on protein surfaces. nih.govescholarship.org This allows for the site-selective attachment of synthetic molecules, such as drugs or imaging agents, to proteins. The unique electronic properties conferred by the fluorine and iodine atoms on the aniline ring could potentially be exploited to modulate the reactivity and stability of such conjugates.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The derivatization of this compound is a key strategy in these studies.
For indolin-2-one based kinase inhibitors like Sunitinib, SAR studies have shown that the core structure is necessary for VEGFR inhibition and that substitutions on the oxindole (B195798) ring play a critical role in their anti-angiogenic and anticancer activities. acs.org By using derivatives of this compound, medicinal chemists can systematically alter the substituent pattern on the phenyl ring that is incorporated into the final drug structure.
For instance, the fluorine atom at the 2-position can enhance binding affinity through hydrogen bonding interactions with the target protein and can also block metabolic attack, thereby improving the drug's pharmacokinetic profile. The iodine at the 4-position serves as a versatile chemical handle. Through reactions like the Suzuki or Sonogashira coupling, a wide variety of different chemical groups can be introduced at this position. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties. These modifications are crucial for fine-tuning the biological activity and developing compounds with improved therapeutic profiles. acs.org
Applications in Materials Science
Fabrication of Specialized Polymers and Advanced Functionalized Materials
2-Fluoro-4-iodoaniline serves as a key monomer in the creation of specialized polymers, particularly high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone can significantly enhance several material properties. Fluorinated polyimides are noted for their high thermal stability, improved solubility in organic solvents, and enhanced optical transparency. researchgate.netchemicalbook.com The presence of the fluorine in a monomer like this compound can disrupt the charge transfer complexes between polymer chains, leading to polymers with lower color intensity and higher transparency, which is crucial for optical applications. chemicalbook.com
The synthesis of these polymers often involves a two-step process where a diamine, such as this compound, is reacted with a dianhydride to form a poly(amic acid) (PAA) precursor. This is followed by a chemical or thermal imidization to yield the final polyimide. researchgate.netchemicalbook.com The specific nature of the diamine and dianhydride monomers used allows for fine-tuning of the resulting polymer's properties. For instance, the use of fluorinated monomers is a key strategy in developing colorless and transparent polyimide (CPI) films, which are in high demand for applications in flexible displays and aerospace. sigmaaldrich.com
The general properties of this compound that make it suitable as a monomer for these applications are summarized in the table below.
| Property | Value |
| CAS Number | 29632-74-4 colorado.edu |
| Molecular Formula | C₆H₅FIN colorado.edu |
| Molecular Weight | 237.01 g/mol colorado.edu |
| Melting Point | 55-57 °C colorado.edu |
| Appearance | Off-white to brown powder tcichemicals.com |
Development of Materials with Specific Electronic or Optical Properties
The electronic and optical properties of materials derived from this compound are a significant area of research. The presence of the electronegative fluorine atom and the large, polarizable iodine atom on the aromatic ring can impart unique characteristics to the resulting materials. bohrium.com
Materials with non-linear optical (NLO) properties are essential for various applications in optoelectronics, including frequency conversion and optical switching. acs.orgmq.edu.au Research has shown that aniline (B41778) derivatives can be engineered to exhibit significant NLO responses. The first hyperpolarizability (β), a measure of the second-order NLO activity, can be enhanced by strategic substitution on the aniline ring. researchgate.netresearchgate.net
Theoretical and experimental studies on halogenated aniline oligomers have demonstrated that the introduction of halogens can lead to high first (β) and second (γ) hyperpolarizabilities. researchgate.net The electronegativity and size of the halogen atoms influence the electronic distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical factors for NLO properties. google.com
Computational studies on substituted anilines have explored how different donor and acceptor groups, as well as the length of the conjugation path, affect the NLO response. researchgate.net For instance, increasing the donor strength and the acceptor strength at opposite ends of the molecule generally leads to a larger hyperpolarizability. The unique combination of a fluorine atom and an iodine atom in this compound presents an interesting case for the study and development of new NLO materials.
The following table summarizes computational findings on the hyperpolarizability of various substituted aniline derivatives, illustrating the impact of different functional groups.
| Compound Type | Substituents | First Hyperpolarizability (β) (a.u.) |
| Halogenated Pernigraniline Hexamer | Fluorine, Dimethylamine | High |
| Halogenated Pernigraniline Hexamer | Other halogens, Dimethylamine | High |
| Substituted Aniline | N,N-dimethyl (donor), Vinyl nitro (acceptor), Methoxy (B1213986) (substituent) | Increased |
This table is illustrative of general findings in the research field of NLO properties of aniline derivatives and does not represent direct measurements on this compound itself without specific literature.
This compound is also a precursor in the synthesis of liquid crystalline compounds. researchgate.netmdpi.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com They are widely used in display technologies. The rod-like shape and anisotropic properties of molecules are key to forming liquid crystalline phases. electronicsandbooks.com
A patent describes the use of this compound in the synthesis of fluorinated terphenyls, which are a class of liquid crystals. mdpi.com The synthesis involves a multi-step process starting with the diazotization of this compound, followed by a series of reactions to build up the terphenyl core structure. mdpi.com The presence of fluorine atoms in the final molecule can influence properties such as the dielectric anisotropy and the optical anisotropy, which are crucial for the performance of liquid crystal displays. nih.gov
The synthesis of liquid crystals often involves creating molecules with a rigid core and flexible terminal groups. mdpi.com Halogenated compounds are frequently incorporated into the rigid core to modify the mesomorphic (liquid crystalline) behavior. nih.gov The specific placement of the fluoro and iodo groups in this compound makes it a versatile starting material for designing new liquid crystals with tailored phase transitions and electro-optical properties.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and associated properties of molecules. chemrxiv.orgchemrxiv.org By calculating the electron density, DFT can predict molecular geometries, energies, and various reactivity indicators. For substituted anilines, DFT helps to elucidate how different functional groups, such as fluorine and iodine, modulate the electronic environment of the molecule. chemrxiv.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. chemrxiv.org The HOMO acts as an electron donor, indicating susceptibility to electrophilic attack, while the LUMO serves as an electron acceptor, showing susceptibility to nucleophilic attack. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap suggests a more reactive and "softer" molecule, while a larger gap indicates a more stable and "harder" molecule. chemrxiv.org
Table 1: Frontier Orbital Energies for m-Fluoroaniline (MFA) and m-Iodoaniline (MIA)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| m-Fluoroaniline (MFA) | -6.21 | 0.89 | 7.10 |
| m-Iodoaniline (MIA) | -5.91 | -0.11 | 5.80 |
Data sourced from a DFT study on meta-isomers. chemrxiv.org
From these frontier orbital energies, several global chemical reactivity descriptors can be calculated, offering a more quantitative measure of reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S).
Table 2: Chemical Reactivity Descriptors for m-Fluoroaniline (MFA) and m-Iodoaniline (MIA)
| Parameter | Formula | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.21 eV | 5.91 eV |
| Electron Affinity (A) | -ELUMO | -0.89 eV | 0.11 eV |
| Electronegativity (χ) | (I+A)/2 | 2.66 eV | 3.01 eV |
| Chemical Hardness (η) | (I-A)/2 | 3.55 eV | 2.90 eV |
| Chemical Softness (S) | 1/(2η) | 0.14 eV-1 | 0.17 eV-1 |
Data derived from a DFT study on meta-isomers. chemrxiv.org
The data indicates that m-iodoaniline is softer and thus more reactive than m-fluoroaniline. chemrxiv.org For 2-fluoro-4-iodoaniline, one would expect a complex interplay of the electron-withdrawing inductive effect of fluorine and the more complex electronic effects of iodine at their respective positions, which would uniquely define its reactivity profile.
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electron density distribution around a molecule. chemrxiv.org It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. chemrxiv.org In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. chemrxiv.org
In the analysis of m-fluoroaniline (MFA) and m-iodoaniline (MIA), the MEP maps reveal distinct features. For MFA, the electron-rich region is concentrated near the fluorine atom, while for MIA, it is more delocalized across the molecule. chemrxiv.org The area around the amine group is a primary site for hydrogen bonding. chemrxiv.org
For this compound, an MEP map would show a region of positive potential (a σ-hole) on the iodine atom along the C-I axis, making it a potential halogen bond donor site. nih.gov The nitrogen of the amine group would be a hydrogen bond donor site, and the fluorine atom and the π-system of the aromatic ring would represent regions of negative potential. chemrxiv.orgnih.gov Computational studies on the related 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) confirm that the electrostatic potential at the iodine σ-hole is significantly positive, predisposing it to act as a halogen bond donor. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalizing effects of orbital interactions, which are fundamental to understanding intermolecular forces like hydrogen and halogen bonds.
This compound possesses both a hydrogen bond donor (the -NH₂ group) and a halogen bond donor (the iodine atom). This bifunctional nature makes it an interesting subject for studies on the competition and cooperativity between these two important noncovalent interactions. nih.gov
Theoretical studies on 2,3,5,6-tetrafluoro-4-iodoaniline (itfa), a structurally related compound, show that it can act as both a hydrogen and halogen bond donor simultaneously. nih.gov DFT calculations on cocrystals formed between itfa and various nitrogen-containing acceptors revealed that in some cases, the dominant interaction is the I···N halogen bond, while in others, it is supplemented by N–H···N hydrogen bonds. nih.gov The strength and prevalence of each interaction depend on the specific acceptor molecule and the crystalline environment. nih.gov Given that this compound also has both donor sites, it is expected to exhibit similar bifunctional behavior in forming supramolecular structures. The iodine atom's ability to form a halogen bond arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom opposite the C-I covalent bond. richmond.edu
The presence of fluorine atoms on an aromatic ring significantly influences a molecule's electronic properties and its capacity for noncovalent interactions. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect.
In a molecule like this compound, the fluorine atom at the ortho position influences the electron density of the entire ring. This electron-withdrawing effect can enhance the magnitude of the positive σ-hole on the iodine atom at the para position, thereby strengthening its ability to act as a halogen bond donor. nih.gov Studies on perfluorohaloarenes confirm that increasing fluorination generally leads to stronger halogen bonds. nih.gov The fluorine atom itself can also participate in weak C-H···F hydrogen bonds, further directing the assembly of molecules in the solid state. nih.gov Therefore, the fluorine substitution in this compound is critical in modulating the strength and directionality of its intermolecular interactions.
Quantum Chemical Computations for Reaction Mechanism Elucidation
Quantum chemical computations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculated energy barriers (activation energies) associated with these transition states allow for the prediction of reaction kinetics and the most favorable reaction pathways.
While specific mechanistic studies for reactions involving this compound were not identified in the search, the methodology is widely applied to similar molecules. For example, quantum chemical calculations have been used to investigate the mechanism of α-tosyloxylation of ketones catalyzed by chiral iodoaniline-based reagents. nih.gov These calculations helped to distinguish between possible reaction pathways, such as those involving O-bonded versus C-bonded intermediates, by evaluating the energies of the respective transition states. nih.gov
Similarly, the reaction of other substituted anilines with radicals has been modeled computationally to determine reaction rates and product distributions. researchgate.net For a reaction involving this compound, such as an N-alkylation or a cross-coupling reaction, quantum computations could be used to:
Model the geometry of the transition state.
Calculate the activation energy required to reach the transition state.
Understand the role of solvents and catalysts in stabilizing or destabilizing intermediates.
Predict the regioselectivity and stereoselectivity of the reaction.
These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. For fluorinated compounds like 2-Fluoro-4-iodoaniline, both standard ¹H and ¹³C NMR and the more specialized ¹⁹F NMR are invaluable for elucidating the structure of its complex derivatives, particularly metabolites. Public databases provide foundational ¹H and ¹³C NMR spectral data for the parent compound. nih.govchemicalbook.com
The presence of a fluorine atom in this compound makes ¹⁹F-NMR spectroscopy a particularly powerful tool for metabolic studies. tandfonline.com This technique offers a highly sensitive and selective window into the biotransformation of the parent compound, as the fluorine atom acts as a unique probe. In a study investigating the metabolism of this compound in the earthworm Eisenia veneta, ¹⁹F-NMR spectroscopy was instrumental in profiling the array of metabolites produced. tandfonline.comthegoodscentscompany.com
Researchers were able to observe and quantify several distinct fluorine-containing species directly in the biological extracts. tandfonline.com The analysis revealed that the parent compound and its N-glutamyl conjugate were the most significant xenobiotic components within both the coelomic fluid and the worm tissue. tandfonline.com Specifically, they accounted for approximately 23% and 35%, respectively, of the dose recovered from the tissue extracts. tandfonline.com The study also detected other minor metabolites, though their low abundance precluded definitive structural identification by NMR alone. tandfonline.com
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites due to its exceptional sensitivity and ability to provide molecular weight and fragmentation data. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it allows for the analysis of complex biological mixtures. nih.govyoutube.comtechnologynetworks.com
The investigation into the metabolic fate of this compound in Eisenia veneta effectively combined several MS-based techniques. tandfonline.com The use of High-Performance Liquid Chromatography/Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) with iodine-specific detection (at m/z 127) was a key strategy. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This element-specific detection allowed for the selective profiling of all iodine-containing metabolites derived from the parent compound. sigmaaldrich.comsigmaaldrich.com
Complementing this, HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) was employed to gain structural information. tandfonline.comnih.gov The fragmentation patterns observed in the MS/MS spectra were crucial for characterizing the metabolites. This combined approach led to the successful identification of two major Phase II metabolites: an N-glutamyl conjugate and an N-glucoside conjugate. tandfonline.com The formation of these conjugates indicates that these are important detoxification pathways for aromatic amines in this organism. tandfonline.com
The table below summarizes the metabolites identified in the earthworm study.
| Metabolite Name | Identification Method | Key Finding |
| N-glutamyl-2-fluoro-4-iodoaniline | HPLC-MS/MS, ¹⁹F-NMR | A major Phase II metabolite, representing ~35% of the recovered dose in tissue. tandfonline.com |
| N-glucoside-2-fluoro-4-iodoaniline | HPLC-MS/MS | A second identified Phase II metabolite, indicating a key detoxification pathway. tandfonline.com |
| Parent Compound | HPLC-ICPMS, ¹⁹F-NMR | Found to be a major component in tissue extracts, representing ~23% of the recovered dose. tandfonline.com |
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These spectra are sensitive to chemical bonding, functional groups, and molecular symmetry, serving as a unique molecular fingerprint. nih.gov
FT-IR and FT-Raman spectra for this compound have been recorded and are available in spectral databases. nih.gov The FT-IR spectrum, often obtained using techniques like Attenuated Total Reflectance (ATR), and the FT-Raman spectrum provide complementary information. nih.gov
Key vibrational bands expected in the spectra of this compound include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.
C-H stretching: Aromatic C-H stretches usually appear around 3000-3100 cm⁻¹.
C=C stretching: Vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ range.
C-N stretching: This vibration occurs in the 1250-1350 cm⁻¹ region.
C-F stretching: A strong absorption band typically seen between 1000-1400 cm⁻¹.
C-I stretching: This vibration occurs at lower frequencies, usually in the 480-610 cm⁻¹ range.
The precise positions of these bands provide insight into the electronic environment of the functional groups within the molecule.
While detailed studies analyzing specific spectroscopic phenomena like Fermi interaction or Evans holes for this compound are not prominent in the reviewed literature, these effects are fundamental concepts in vibrational spectroscopy and are likely to influence its spectra.
Fermi Interaction: This phenomenon is a resonance that occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry. This interaction causes a shift in the frequencies of both bands and a significant increase in the intensity of the weaker band (the overtone or combination). In this compound, such an interaction could potentially occur between a fundamental mode of the benzene (B151609) ring and an overtone of, for example, an N-H bending mode.
Evans Hole: An Evans hole (or Evans window) is a spectral feature characterized by a sharp dip or "hole" in a broad absorption band. This arises from the coupling of a discrete vibrational mode (like an O-H or N-H stretch) with a continuum of background states, often related to hydrogen bonding. For this compound, particularly in a condensed phase or in a hydrogen-bonding solvent, the broad N-H stretching band could exhibit such features due to interactions with other vibrational modes, leading to a complex band shape.
A thorough analysis of these phenomena would require high-resolution spectroscopic studies coupled with theoretical calculations to assign the interacting vibrational modes definitively.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions occurring within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be excited from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the energy difference between the electronic states.
In the case of substituted anilines, the electronic spectrum is influenced by the nature and position of the substituents on the aromatic ring. The fluorine atom at the ortho position and the iodine atom at the para position in this compound significantly impact the electron density distribution and, consequently, the energies of the molecular orbitals. These substitutions can cause shifts in the absorption maxima (λmax) when compared to unsubstituted aniline (B41778). Theoretical studies on similar halogenated anilines suggest that the presence of halogens can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly relates to the electronic absorption properties.
The data obtained from UV-Vis spectroscopy is instrumental in determining the optical band gap (Eg) of a material. The optical band gap is a critical parameter for understanding a compound's potential application in optoelectronic devices, as it defines the energy required to excite an electron from the valence band to the conduction band. The onset of absorption in the UV-Vis spectrum corresponds to this energy gap.
For a direct band gap semiconductor, the relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is described by the Tauc plot equation:
(αhν)2 = A(hν - Eg)
where A is a constant. By plotting (αhν)2 against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.
The investigation of the photoresponse of this compound would involve fabricating a thin film or a device incorporating the compound and measuring its current-voltage characteristics under dark and illuminated conditions. The resulting photocurrent would provide a direct measure of its photo-responsiveness. Although detailed experimental studies on the photoresponse of this compound are not prevalent, its structural similarity to other photoactive organic materials suggests potential for such properties.
Table of Spectroscopic and Optical Properties of Substituted Anilines (Theoretical and Comparative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-Fluoroaniline (B146934) | -5.29 | -0.12 | 5.17 |
| 4-Iodoaniline (B139537) | -5.15 | -0.45 | 4.70 |
Note: The data in this table is based on theoretical calculations for related compounds and is intended for comparative purposes to illustrate the expected electronic effects of the substituents present in this compound. Specific experimental values for this compound are not available in the cited literature.
Environmental and Biological Fate Studies
Metabolism and Biotransformation in Biological Systems
The biotransformation of 2-Fluoro-4-iodoaniline has been a subject of detailed investigation, particularly in soil-dwelling organisms, which are likely to come into direct contact with the compound in contaminated environments. These studies reveal the metabolic pathways that organisms employ to process this foreign substance.
Xenobiotic Metabolism in Earthworms (Eisenia veneta)
Studies utilizing the earthworm Eisenia veneta have provided significant insights into the xenobiotic metabolism of this compound. Research employing a combination of advanced analytical techniques, including ¹⁹F-NMR spectroscopy and various forms of mass spectrometry, has successfully profiled and quantified the metabolites produced by these organisms upon exposure to the compound. nih.govmdpi.com
Following exposure, both the parent compound and its metabolites were detected in the earthworm's coelomic fluid and tissue extracts. nih.govmdpi.com This indicates that Eisenia veneta absorbs and processes this compound. The parent compound and its N-glutamyl conjugate were identified as the primary xenobiotic components within the earthworm. nih.govmdpi.com
Identification of Phase II Metabolites
The metabolic process in Eisenia veneta involves Phase II conjugation reactions, a common pathway for detoxifying foreign compounds. Two principal Phase II metabolites of this compound have been unequivocally identified: an N-glutamyl conjugate and an N-glucoside conjugate. nih.govmdpi.comresearchgate.net The formation of these conjugates highlights the importance of these specific metabolic pathways in the earthworm's response to xenobiotic exposure. nih.govmdpi.com
While the N-glutamyl and N-glucoside conjugates are the major identified metabolites, further analysis has suggested the presence of other, less abundant metabolites, though their precise structures have not been fully elucidated. nih.govmdpi.com
The relative abundance of the parent compound and its primary metabolite has been quantified. In the tissue extract of the earthworm, the unchanged parent compound represented approximately 23% of the recovered dose, while the N-glutamyl conjugate accounted for about 35%. nih.govmdpi.com
**Metabolites of this compound in *Eisenia veneta***
| Compound | Type | Location Found | Relative Abundance (in tissue extract) |
|---|---|---|---|
| This compound | Parent Compound | Coelomic Fluid, Tissue | ~23% |
| N-glutamyl conjugate | Phase II Metabolite | Coelomic Fluid, Tissue | ~35% |
| N-glucoside conjugate | Phase II Metabolite | Coelomic Fluid, Tissue | Not quantified |
Detoxification Pathways and Environmental Implications
The metabolic pathways observed in organisms like Eisenia veneta are crucial for detoxification. The conjugation of this compound with molecules such as glutamic acid and glucose increases its water solubility, which is generally the first step towards facilitating its excretion from the organism.
The environmental implications of these detoxification processes are multifaceted. On one hand, the transformation of the parent compound into metabolites can reduce its immediate toxicity to the organism. However, the resulting metabolites are released into the environment, where their own persistence, mobility, and potential toxicity become relevant factors.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Fluoro-4-iodoaniline, and how are they experimentally determined?
- Answer : Key properties include a melting point of 55–57°C, molecular weight of 237.01 g/mol, and a purity grade of ≥98% . Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, while purity is assessed using HPLC with UV detection or gas chromatography (GC). Structural confirmation relies on spectroscopic techniques (e.g., H/C NMR, FT-IR) and mass spectrometry (MS) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The compound is typically synthesized via iodination of 2-fluoroaniline derivatives. For example, electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies can introduce iodine at the para position. Protecting groups (e.g., Boc) are often used to enhance regioselectivity, as seen in intermediates like N-Boc-2-fluoro-4-iodoaniline (CAS 886497-72-9) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Answer : Stability is influenced by light sensitivity (due to the C–I bond) and oxidative degradation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Regularly monitor purity via TLC or HPLC, and test for decomposition byproducts like hydrofluoric acid or iodine residues using ion chromatography .
Advanced Research Questions
Q. What strategies resolve contradictions in reported CAS numbers for this compound (e.g., 29632-74-4 vs. 14389-12-9)?
- Answer : Cross-validate using authoritative databases like Reaxys or SciFinder. For example, CAS 29632-74-4 is linked to spectral data and synthesis protocols in multiple sources , whereas 14389-12-9 may refer to a derivative or registry error. Confirm identity via NMR comparison with published spectra .
Q. How does this compound’s neurotoxic potential compare to other haloanilines, and what models are used to assess this?
- Answer : In rats, 4-iodoaniline (4-IA) exhibits milder neurotoxicity than 4-bromo- or 4-fluoroaniline, with lesions limited to spinal cord and brainstem white matter. Assess using acute oral dosing (near LD) followed by histopathology (e.g., H&E staining for spongiform changes) and functional tests (e.g., grip strength, gait analysis) .
Q. What mechanistic insights can be gained from using this compound in cross-coupling reactions?
- Answer : The iodine substituent enables participation in Suzuki-Miyaura or Ullmann couplings to build biaryl systems. Fluorine’s electron-withdrawing effect enhances oxidative addition rates in palladium-catalyzed reactions. Monitor reaction progress using F NMR to track fluorine’s electronic environment changes .
Methodological Considerations
Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound?
- Answer : Standardize synthesis protocols (e.g., stoichiometry, reaction time/temperature) and characterize each batch via melting point, NMR, and elemental analysis. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to quantify impurities .
Q. What analytical techniques are critical for resolving spectral overlaps in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
